Isobornyl acrylate

Description

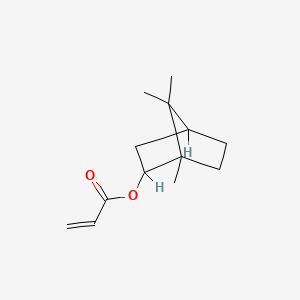

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCQDPCAWOCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859939 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

128946-20-3, 5888-33-5 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies of Isobornyl Acrylate for Research Applications

Esterification Reaction Mechanisms and Optimization for Isobornyl Acrylate (B77674) Synthesis

The synthesis of isobornyl acrylate is predominantly achieved through esterification, a process that involves the reaction of an alcohol with a carboxylic acid. The optimization of this reaction is crucial for achieving high yields and purity, which are paramount for research applications.

Direct Esterification Pathways and Catalytic Systems

Direct esterification is a primary route for synthesizing isobornyl acrylate. This process typically involves the reaction of isoborneol (B83184) with acrylic acid or the acid-catalyzed addition of (meth)acrylic acid to camphene (B42988). rsc.orggoogle.com A variety of catalysts are employed to facilitate this reaction, each with distinct advantages and operational parameters.

Commonly used catalysts include strong mineral acids like sulfuric acid, organic sulfonic acids, and solid acid catalysts. revistadechimie.rogoogle.comliftchem.com For instance, the reaction of camphene with acrylic acid can be catalyzed by sulfuric acid. revistadechimie.ro Heteropolyacids, such as phosphomolybdic acid, have also been utilized as effective catalysts. google.com The use of solid acid catalysts, like Amberlyst 15, a strong acidic resin, offers advantages in terms of catalyst separation from the reaction mixture. foreverest.netgoogle.com Other solid acid catalysts that have been explored include activated carbon-supported tin tetrachloride and mixtures containing metal halides. google.comforeverest.net

The optimization of reaction conditions is key to maximizing the yield and selectivity of isobornyl acrylate. Factors such as reaction temperature, molar ratio of reactants, and catalyst dosage are critical. For example, in the synthesis using a solid acid catalyst, the reaction temperature is typically maintained between 30°C and 90°C for 2 to 10 hours. foreverest.net Research has shown that with certain catalysts, such as ZSM-5 molecular sieves, a camphene conversion of 90.8% and a selectivity of 95.7% can be achieved under mild conditions (80–120°C, 3–10 h). A study on the synthesis of isobornyl methacrylate (B99206), a related compound, from camphene and methacrylic acid using an Amberlyst 15 catalyst, highlighted the importance of controlling the reaction temperature to enhance productivity and minimize side reactions. google.com

A notable approach involves a photocatalytic method where camphene, acrylic acid, a polymerization inhibitor, and a catalyst are mixed and irradiated with UV light. foreverest.netgoogle.com This method offers a bio-based route to isobornyl acrylate. google.com

Table 1: Comparison of Catalytic Systems for Direct Esterification of Isobornyl Acrylate

| Catalyst System | Reactants | Typical Reaction Conditions | Reported Yield/Conversion | Source(s) |

|---|---|---|---|---|

| Sulfuric Acid | Camphene, Acetic Acid | 15°C, 3 hours | - | revistadechimie.ro |

| Phosphomolybdic Acid | Camphene, (Meth)acrylic Acid | 40°C to 100°C | - | google.com |

| Amberlyst 15 | Camphene, (Meth)acrylic Acid | 35-60°C | - | google.comgoogle.com |

| Solid acid catalyst with metal halides | Acrylic Acid, Camphene | 30°C to 90°C, 2-10 hours | - | foreverest.net |

| Activated carbon-supported tin tetrachloride | Crude Camphene, Methacrylic Acid | 40°C to 60°C, 6-8 hours | - | google.com |

| ZSM-5 molecular sieves | Camphene, Methacrylic Acid | 80–120°C, 3–10 h | 90.8% camphene conversion, 95.7% selectivity | |

| p-Toluene sulfonic acid or Sulfuric acid | Isoborneol, Methacrylic acid or acrylic anhydride | Reflux in toluene, 6 hours | >97% yield | rsc.org |

| Sodium phenoxide | Isoborneol, Methacrylic acid | 25°C, 30 min | 95% yield | rsc.org |

Transesterification Approaches and Catalytic Architectures

Transesterification presents an alternative pathway for the synthesis of isobornyl acrylate. This method involves the reaction of an alcohol with an ester. For isobornyl acrylate synthesis, this could involve the reaction of isoborneol with a lower alkyl acrylate, such as methyl acrylate, or the interchange between isobornyl acetate (B1210297) and an acrylic ester. rsc.orggoogle.com

The choice of catalyst is critical in transesterification. Alkali metal alkoxides, such as lithium t-butoxide, are preferred catalysts for the ester-ester exchange between isobornyl acetate and methyl methacrylate. google.com The reaction is driven to completion by removing the low-boiling byproduct, methyl acetate. rsc.orggoogle.com For the transesterification of isoborneol with methyl methacrylate, catalysts like tetraalkyl titanates are commonly used, with the reaction driven by the removal of methanol (B129727). google.comepo.org

A one-pot, two-stage process has been developed where isobornyl acetate is first converted to isoborneol, which then undergoes transesterification with methyl (meth)acrylate without isolating the intermediate. google.com This process can be catalyzed by a mixture of Ca(OH)2 and LiCl. rsc.orggoogle.com Another approach utilizes a CaO/LiOH mixed catalyst for the deacetylation of isobornyl acetate followed by esterification with methyl methacrylate, achieving yields of 70-81% with high purity. rsc.org

Table 2: Catalytic Systems for Transesterification of Isobornyl Acrylate Precursors

| Catalyst System | Reactants | Key Process Feature | Reported Yield/Purity | Source(s) |

|---|---|---|---|---|

| Lithium t-butoxide | Isobornyl acetate, Methyl methacrylate | Removal of methyl acetate byproduct | High conversion | google.com |

| Tetraalkyl titanate | Isoborneol, Methyl acrylate | Removal of methanol byproduct | - | google.comepo.org |

| Ca(OH)2 / LiCl mixture | Isobornyl acetate, Methyl (meth)acrylate | One-pot, two-stage process | High purity, good yield | rsc.orggoogle.com |

| CaO / LiOH mixed catalyst | Isobornyl acetate, Methyl methacrylate | Deacetylation followed by esterification | 70-81% yield, 94-97% purity | rsc.org |

| Sodium 2, 6-di-tert-butyl-4-methylphenolate | Alcohol, Methyl methacrylate | Stirred at 25°C for 0.5 h | - | chemicalbook.com |

Novel Synthetic Routes for Isobornyl Acrylate Derivatization from Bio-based Precursors

The increasing focus on sustainability has driven research into the synthesis of isobornyl acrylate from bio-based precursors. congruencemarketinsights.com Terpenes, which are abundant in nature, serve as excellent starting materials. bioresources.com Camphene, a key precursor for isobornyl acrylate, can be synthesized through the catalytic isomerization of α-pinene, which is extracted from sources like pine trees. researchgate.net

One innovative approach involves the use of camphor, a naturally occurring terpene, as a starting material. mdpi.com Camphor can be reduced to a mixture of isoborneol and borneol, which is then esterified with methacryloyl chloride to produce isobornyl/bornyl methacrylate. mdpi.com This method highlights a pathway to a renewable-carbon-based monomer. mdpi.com

Another novel route utilizes a photocatalytic reaction between camphene and (meth)acrylic acid, introducing biomass resources into the synthesis of isobornyl (meth)acrylate. google.com This method is conducted under UV light irradiation and offers a potentially more environmentally friendly process. foreverest.netgoogle.com

Advanced Purification Techniques for Monomer Purity in Polymer Research

The purity of isobornyl acrylate is critical for its successful use in polymer research, as impurities can significantly affect polymerization kinetics and the final properties of the polymer. congruencemarketinsights.comcir-safety.org Therefore, advanced purification techniques are essential to achieve the high purity required for these applications.

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are indispensable for the analysis and purification of isobornyl acrylate. ijprajournal.com High-performance liquid chromatography (HPLC) is a widely used method for impurity profiling. ijprajournal.comsielc.comsielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid can effectively analyze isobornyl acrylate. sielc.comsielc.com For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. sielc.comsielc.com This method is scalable and can be used for the preparative separation of impurities. sielc.comsielc.comatamanchemicals.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying impurities in isobornyl acrylate and in materials containing it. uantwerpen.beresearchgate.netnih.gov Supercritical fluid chromatography (SFC) has also been shown to be effective for separating oligomeric mixtures and can be a valuable tool in the analysis of multifunctional acrylates. radtech.org

Impurity profiling is a systematic process that involves selecting appropriate chromatographic columns and optimizing separation conditions, such as the mobile phase pH, to resolve all potential impurities from the main compound. chromatographyonline.com

Distillation Protocols for High-Purity Monomer Production

Distillation is a fundamental technique for the large-scale purification of isobornyl acrylate to achieve the high purity required for polymer production. google.comcongruencemarketinsights.com After the synthesis reaction, the crude product is often subjected to vacuum distillation to separate the desired monomer from unreacted starting materials, catalysts, and byproducts. rsc.orgforeverest.net

Adsorption and Filtration Methodologies for Contaminant Removal

After synthesis, crude isobornyl acrylate often contains unreacted starting materials, byproducts, and polymerization inhibitors. Adsorption and filtration are crucial steps to remove these impurities.

Adsorption is a widely used technique for the purification of acrylates. The crude product is typically passed through a column packed with an adsorbent material. Common adsorbents include:

Silica (B1680970) Gel: Often used in column chromatography to separate the desired product from polar impurities. The crude mixture is eluted with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. chemicalbook.com

Activated Carbon: Effective for removing colored impurities and some organic byproducts.

Molecular Sieves: Used to remove water and other small molecules from the reaction mixture. chemicalbook.comgoogle.com For instance, activated 5Å molecular sieves have been used in the synthesis of isobornyl acrylate. chemicalbook.com

Filtration is employed to remove solid particles, such as the adsorbent material itself, any precipitated salts (e.g., triethylamine (B128534) hydrochloride formed during synthesis), or solid catalysts. chemicalbook.com This is a straightforward mechanical process, often performed after the adsorption step. In some synthesis procedures, the reaction mixture is filtered to remove solid byproducts before further purification steps like washing and extraction. chemicalbook.com

For example, in one documented synthesis, after the initial reaction, the mixture is filtered, concentrated, and then washed. chemicalbook.com Another method involves purifying the crude product by silica gel column chromatography. chemicalbook.com The choice of adsorbent and solvent system is critical for achieving high purity.

A study on the preparation of an adsorbent from polyacrylate latex solid waste highlights the potential for using polymer-based materials for purification, although not directly for isobornyl acrylate, it demonstrates the principle of using functionalized polymers for contaminant removal. acs.org

Analytical Methodologies for Monomer Quality Assessment in Polymerization Studies

To ensure the suitability of isobornyl acrylate for polymerization studies, its purity must be rigorously assessed. Various analytical techniques are employed for both qualitative and quantitative analysis.

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized isobornyl acrylate and for detecting the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the protons in the molecule, confirming the presence of the isobornyl and acrylate moieties. chemicalbook.comresearchgate.net For example, the characteristic signals for the vinyl protons of the acrylate group appear in the range of δ 5.7-6.4 ppm, while the protons of the isobornyl group appear at different chemical shifts. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is highly effective for separating and identifying volatile impurities. chemicalbook.comresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparing the spectra to libraries of known compounds. analytice.comnih.gov GC-MS has been used to confirm the presence of isobornyl acrylate in various materials and to characterize the product after synthesis. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of isobornyl acrylate will show characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the acrylate group. researchgate.net

Table 1: Spectroscopic Data for Isobornyl Acrylate

| Technique | Key Observances | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons (δ 5.7-6.4 ppm) and the protons of the isobornyl group. | chemicalbook.com |

| GC-MS | Used for the identification of isobornyl acrylate and potential impurities. | chemicalbook.comresearchgate.net |

| IR | Characteristic absorption bands for ester C=O and acrylate C=C functional groups. | researchgate.net |

Chromatographic Assays for Quantitative Purity Determination (e.g., GC, HPLC)

Chromatographic techniques are the primary methods for the quantitative determination of isobornyl acrylate purity.

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for quantifying the purity of volatile compounds like isobornyl acrylate. nih.gov The area of the peak corresponding to isobornyl acrylate in the chromatogram is proportional to its concentration. A purity of over 90.0% as determined by GC is often reported for commercially available isobornyl acrylate. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment, particularly for less volatile impurities or when derivatization is not desired. e3s-conferences.orgresearchgate.net A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water can be used to separate isobornyl acrylate from its impurities. sielc.com The use of a diode array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. e3s-conferences.orgresearchgate.net

Table 2: Chromatographic Methods for Isobornyl Acrylate Purity Assessment

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| GC-FID | Capillary Column | Carrier Gas (e.g., He, N₂) | Flame Ionization Detector | Quantitative purity determination | nih.gov |

| HPLC | ZORBAX SB-AQ (C18) | Acetonitrile/Water | Diode Array Detector (DAD) | Analysis of acrylate compounds | e3s-conferences.orgresearchgate.net |

| HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV/MS | Separation and analysis | sielc.com |

Polymerization Kinetics and Mechanistic Studies of Isobornyl Acrylate

Free Radical Polymerization (FRP) of Isobornyl Acrylate (B77674)

Free radical polymerization (FRP) is a widely utilized method for synthesizing polymers from vinyl monomers, proceeding via a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.com For isobornyl acrylate (IBA), its bulky bicyclic pendant group introduces significant steric hindrance, which influences the rates of these fundamental steps compared to less hindered acrylates. engconfintl.org This steric effect provides poly(isobornyl acrylate) (PIBA) with desirable properties such as rigidity, high glass transition temperature, and good thermal stability. engconfintl.org

Initiation Mechanisms and Initiator Selection in Bulk and Solution Polymerization

The initiation of FRP involves the generation of free radicals, typically through the thermal decomposition of initiators like azo compounds or peroxides. fujifilm.comyoutube.com The selection of an appropriate initiator is governed by factors such as its decomposition temperature, solubility in the reaction medium (monomer for bulk polymerization or a solvent for solution polymerization), and cost. youtube.com

For the bulk and solution polymerization of isobornyl acrylate, common thermally activated initiators are employed. Research has demonstrated the use of 2,2′-azobis(2-methylpropionitrile) (AIBN) for the bulk polymerization of IBA at 343 K (70 °C). engconfintl.org Another frequently used initiator is benzoyl peroxide (BPO), which was utilized in the solution polymerization of the structurally similar isobornyl methacrylate (B99206) at 80 °C. arxiv.orgresearchgate.net The decomposition of these initiators creates primary radicals that then react with an IBA monomer to begin the polymer chain growth. youtube.com The choice between initiators is critical; for instance, AIBN decomposes at a lower temperature than BPO, which can be advantageous for monomers that are sensitive to higher temperatures. youtube.com

The general mechanism for initiation can be summarized in two steps:

Decomposition: The initiator molecule (I) decomposes (often induced by heat, Δ) into primary radicals (R•).

Chain Initiation: A primary radical attacks a monomer molecule (M) to form an initiated monomer radical (M•), which is the first active center of a new polymer chain. fujifilm.comacs.org

Propagation Kinetics and Chain Growth Dynamics

Following initiation, the propagation step consists of the sequential addition of monomer units to the growing radical chain end. youtube.com The rate of this process is described by the propagation rate coefficient (k_p). For isobornyl acrylate, the bulky isobornyl group significantly hinders the propagation rate when compared to smaller, linear acrylates. engconfintl.org

The propagation kinetics of IBA have been studied using high-frequency pulsed-laser polymerization–size-exclusion chromatography (PLP-SEC). This technique allows for the precise determination of k_p values and their temperature dependence, which can be described by the Arrhenius equation.

| Parameter | Value | Units |

|---|---|---|

| Frequency Factor (A) | 1.12 × 10⁷ | L·mol⁻¹·s⁻¹ |

| Activation Energy (E_a) | 24 | kJ·mol⁻¹ |

These parameters indicate the energy barrier that must be overcome for monomer addition to occur and the frequency of successful collisions. The steric hindrance from the isobornyl side group is a key factor influencing these values. engconfintl.org

Termination Mechanisms and Chain Transfer Processes

Termination is the process that deactivates the growing polymer chains, leading to the final "dead" polymer. youtube.com In free radical polymerization, termination typically occurs through two primary mechanisms: combination (where two growing chains join to form a single longer chain) and disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end). youtube.comacs.org For acrylates, studies have shown that disproportionation is often the dominant termination pathway. engconfintl.org

In addition to termination, chain transfer processes can occur, which stop the growth of one chain but initiate a new one. arxiv.orgwikipedia.org The FRP of IBA is often accompanied by several side reactions, particularly at elevated temperatures:

Intramolecular chain transfer (backbiting): The radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, creating a more stable tertiary mid-chain radical.

β-Scission: The resulting mid-chain radical can undergo fragmentation, leading to the formation of a macromonomer with a terminal double bond and the shortening of the main polymer chain.

Intermolecular chain transfer: A growing radical abstracts a hydrogen atom from another molecule, such as another polymer chain, a monomer, or a solvent molecule. engconfintl.org

Influence of Reaction Conditions on Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion are highly dependent on various reaction conditions, including temperature, initiator concentration, and the presence of additives or solvents.

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration. libretexts.org Therefore, increasing the amount of initiator will increase the polymerization rate by generating more free radicals.

External Fields: Novel research has shown that applying a high static electric field during the FRP of IBA can lead to a polymer with reduced dispersity and a significantly higher molecular weight compared to polymerization without a field. This suggests that external conditions beyond chemistry can be used to control the reaction outcome. engconfintl.org

Controlled/Living Radical Polymerization (CRP/LRP) of Isobornyl Acrylate

Controlled/living radical polymerization (CRP/LRP) techniques offer enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture compared to conventional FRP. researchgate.netcmu.eduresearchgate.net These methods are characterized by a rapid and reversible equilibrium between active, propagating radical species and dormant species, which minimizes irreversible termination reactions. cmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP) of Isobornyl Acrylate

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for producing well-defined polymers from a variety of monomers, including acrylates. researchgate.net The mechanism involves the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a transition metal complex (e.g., a copper(I) complex), which generates the active propagating radical (P•). cmu.edu

The ATRP of isobornyl acrylate (iBoA) has been successfully demonstrated and kinetically modeled. acs.orgresearchgate.netuclouvain.be These studies show that well-controlled polymerization can be achieved, yielding polymers with predictable molecular weights and low polydispersity indices.

| Parameter | Range/Value |

|---|---|

| Temperature | 323 K to 348 K (50 °C to 75 °C) |

| Targeted Chain Lengths | 50 to 100 |

| Initial Activator (e.g., Cu(I)Br) Concentration | 10–50 mol·m⁻³ |

| Initial Deactivator (e.g., Cu(II)Br₂) Concentration | 0–2.5 mol·m⁻³ |

Kinetic modeling of the ATRP of iBoA under these conditions reveals several key findings:

Side Reactions: β-scission reactions are largely insignificant, while backbiting (intramolecular chain transfer) results in only a slight decrease in polymerization rate and control, primarily at high monomer conversions. acs.orgresearchgate.net

Diffusional Limitations: The termination reaction is subject to diffusional limitations throughout the entire polymerization process. As conversion increases and viscosity rises, diffusional limitations on the deactivation step also become significant. acs.orgresearchgate.netuclouvain.be

The successful application of ATRP to isobornyl acrylate allows for the synthesis of advanced polymer architectures, such as block copolymers. For example, isobornyl acrylate has been used to prepare block copolymers with n-butyl acrylate. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Isobornyl Acrylate

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile technique for the controlled synthesis of poly(isobornyl acrylate) with complex architectures and functionalities.

The efficacy of RAFT polymerization is highly dependent on the choice of the chain transfer agent (CTA). For the polymerization of isobornyl acrylate, dithiobenzoates have been shown to be effective. Specifically, benzyl (B1604629) dithiobenzoate has been successfully used to mediate the controlled/living homopolymerization of isobornyl acrylate and its copolymerization with styrene (B11656). researchgate.net Another effective CTA is 4-cyano-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDTPA), which has been employed in the photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of isobornyl acrylate. nih.gov The design of the CTA, particularly the "R" and "Z" groups, is critical in controlling the rates of addition and fragmentation, which in turn dictates the level of control over the polymerization. Aromatic dithioesters and trithiocarbonates are generally suitable for "more activated" monomers like acrylates. uq.edu.au

RAFT polymerization offers excellent control over the polymer topology, enabling the synthesis of block copolymers. For instance, poly(isobornyl acrylate)-b-poly(citronellyl methacrylate) block copolymers have been synthesized by the sequential polymerization of the respective monomers using a macro-CTA of poly(isobornyl acrylate). nih.gov This demonstrates the "living" nature of the polymer chains, which can be reinitiated to grow a second block.

Furthermore, the thiocarbonylthio end-group inherent to RAFT-synthesized polymers provides a versatile handle for post-polymerization modification. This allows for the introduction of various functionalities at the chain end. For example, the trithiocarbonate (B1256668) or dithioester end-groups can be converted to a pyridyl disulfide (PDS) functionality, which can then be used for bioconjugation or coupling with other molecules. acs.org Additionally, amphiphilic copolymers have been created through the acid hydrolysis of the isobornyl acrylate units within copolymers, altering the polymer's properties. researchgate.net

Nitroxide-Mediated Polymerization (NMP) of Isobornyl Acrylate

Nitroxide-Mediated Polymerization (NMP) is a metal-free controlled radical polymerization technique that has been applied to isobornyl acrylate. This method relies on the reversible trapping of the propagating radical by a stable nitroxide radical. A combination of photochemically and thermally induced NMP has been utilized to synthesize AB block copolymers of styrene and isobornyl acrylate with good control over polymer length and a narrow molecular weight distribution. rsc.org

While specific studies on isobornyl acrylate are less common than for its methacrylate counterpart, the principles of NMP for acrylates are well-established. Acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and its derivatives (e.g., in the BlocBuilder™ initiator), are effective mediators for the polymerization of acrylates. ucsc.edu Another successful nitroxide for controlling acrylate polymerization is tert-butyl isopropyl phenyl nitroxide (TIPNO). ethernet.edu.et These systems allow for the synthesis of well-defined poly(acrylate)s and their block copolymers.

Photopolymerization of Isobornyl Acrylate

Photopolymerization is a common method for curing formulations containing isobornyl acrylate, which is frequently used as a reactive diluent in UV-curable coatings, inks, and adhesives. This process involves the use of photoinitiators that generate reactive species (free radicals or cations) upon exposure to light, typically in the ultraviolet (UV) or visible range, initiating the rapid conversion of the liquid monomer into a solid polymer network.

Photoinitiator Systems and Wavelength Dependence

The selection of a photoinitiator system is critical for achieving efficient polymerization of isobornyl acrylate and is highly dependent on the wavelength of the light source. A variety of photoinitiators have been studied for this purpose.

Free-radical photopolymerization is the most common pathway. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. A frequently used example is 2-hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP). acs.org Other systems, such as those based on phosphine (B1218219) oxides or imidazoles, have also been evaluated for curing isobornyl acrylate formulations. radtech.org

Recent research has also explored novel photoinitiating systems that operate under visible light. For instance, BODIPY-based photoredox catalysts have been successfully used to polymerize isobornyl acrylate upon exposure to low-energy visible light from a green LED at a wavelength of 450 nm. researchgate.net The polymerization can also be initiated without any photoinitiator by direct excitation of the acrylate monomer using short-wavelength UV radiation, such as the 222-nm emission from a KrCl* excimer lamp. dntb.gov.ua

The wavelength of the light source is a key parameter. Commercial systems often utilize mercury lamps with a broad emission spectrum (e.g., 320-500 nm) or more specific LED sources at wavelengths such as 395 nm or 405 nm. researchgate.netmdpi.com The efficiency of polymerization is directly related to the absorption characteristics of the chosen photoinitiator at the emission wavelength of the light source.

| Photoinitiator System | Light Source / Wavelength | Application Context |

| 2-hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP) | UV Lamp | Initiation of urethane (B1682113) acrylate/iBoA films. acs.org |

| Phosphine Oxide / Imidazole-based | LED | Comparison of surface cure characteristics. radtech.org |

| BODIPY Photoredox Catalysts | 450 nm Green LED | Visible-light induced polymerization. researchgate.net |

| None | 222 nm KrCl* Excimer Lamp | Photoinitiator-free polymerization. dntb.gov.ua |

Photopolymerization Kinetics and Network Formation

The kinetics of isobornyl acrylate photopolymerization are typically monitored in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy. acs.orgresearchgate.netnih.gov This method tracks the disappearance of the characteristic acrylate double bond absorption peak (around 810 cm⁻¹) to determine the monomer conversion rate over time.

Network formation is a key aspect of the photopolymerization of isobornyl acrylate, especially when it is part of formulations with multifunctional monomers or oligomers. As a monofunctional monomer, isobornyl acrylate itself forms linear polymer chains. However, it is often copolymerized with di- or multifunctional acrylates, such as 1,6-hexanediol (B165255) diacrylate (HDDA), which act as crosslinking agents to form a three-dimensional polymer network. researchgate.net The properties of the final cured material, including its hardness, flexibility, and thermal resistance, are directly dependent on the structure and crosslink density of this network. researchgate.net The process of network formation can be affected by curing conditions; for example, polymerization in the presence of air can lead to surface oxidation, which can, in turn, affect subsequent monomer diffusion into the polymer network. acs.orgnih.gov

| Kinetic Parameter | Influencing Factors | Method of Study | Research Finding |

| Polymerization Rate | Light Intensity, Photoinitiator Type & Concentration, Oxygen Inhibition | FTIR Spectroscopy, Photo-DSC | Rate increases with light intensity; can be auto-accelerated. researchgate.netmdpi.comacs.org |

| Monomer Conversion | Exposure Time, Formulation Composition | FTIR Spectroscopy | High conversion rates can be achieved rapidly. researchgate.net |

| Network Formation | Crosslinker (e.g., HDDA) concentration, Curing Environment (Air vs. N₂) | Dynamic Mechanical Analysis (DMA), Swelling Studies | Crosslink density determines thermomechanical properties; surface oxidation in air can occur. acs.orgresearchgate.net |

| Diffusional Limitations | Monomer Conversion, Chain Length | Kinetic Modeling | Termination is diffusion-controlled throughout; deactivation is diffusion-limited at high conversion. researchgate.net |

Copolymerization Research Involving Isobornyl Acrylate

Reactivity Ratio Determinations in Isobornyl Acrylate (B77674) Copolymerization

The determination of monomer reactivity ratios is crucial for understanding and predicting the composition and microstructure of copolymers. These ratios, typically denoted as r1 and r2, describe the relative preference of a propagating polymer chain ending in one monomer to add the same monomer versus the other comonomer.

Experimental Methodologies for Reactivity Ratio Measurement (e.g., Fineman-Ross, Kelen-Tudos)

Several methods are employed to determine the reactivity ratios in copolymerization studies involving isobornyl acrylate. The Fineman-Ross and Kelen-Tüdös methods are two of the most common linear graphical techniques. asianpubs.orgresearchgate.neti-scholar.inasianpubs.org These methods involve carrying out a series of copolymerization reactions with varying initial monomer feed compositions and measuring the resulting copolymer composition at low conversions. asianpubs.orgmdpi.com The data is then plotted in a linear form, and the reactivity ratios are determined from the slope and intercept of the resulting line. jcsp.org.pkmdpi.com

For instance, in the free radical copolymerization of isobornyl acrylate (IBA) with acrylonitrile (B1666552) (AN), the monomer reactivity ratios were calculated using both the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods. asianpubs.org Similarly, these methods were used to determine the reactivity ratios for the copolymerization of isobornyl acrylate with N-methyl acrylamide. researchgate.netasianpubs.org The Kelen-Tüdös method, along with the error-in-variable method (EVM), was also used to determine the reactivity ratios for the copolymerization of isobornyl methacrylate (B99206), a structurally similar monomer, with acrylonitrile. enpress-publisher.comenpress-publisher.com

Beyond these traditional linear methods, non-linear least-squares (NLLS) fitting to the Mayo-Lewis equation is considered a more robust approach. rsc.org The error-in-variables-model (EVM) is another advanced technique used for more accurate parameter estimation. mdpi.com The choice of method can influence the resulting reactivity ratio values, and often, multiple methods are used for comparison and validation. jcsp.org.pkresearchgate.net

Influence of Comonomer Structure on Isobornyl Acrylate Reactivity

The structure of the comonomer significantly impacts the reactivity of isobornyl acrylate in copolymerization reactions. This influence is reflected in the determined reactivity ratios.

For example, in the copolymerization of isobornyl acrylate (IBA) with acrylonitrile (AN), the reactivity of IBA was found to be higher than that of isobornyl methacrylate (IBMA) towards the acrylonitrile radical. asianpubs.org This difference is attributed to the steric hindrance caused by the α-methyl group on the methacrylate monomer. asianpubs.orgasianpubs.org

In copolymerization with N-vinylpyrrolidone (NVP), the reactivity ratio of isobornyl methacrylate (a close analog of isobornyl acrylate) was found to be significantly higher than that of NVP, indicating a tendency for the formation of copolymers rich in the isobornyl monomer. mdpi.com

The copolymerization of isobornyl acrylate with a trifluoromethyl-substituted thionolactone (POT-CF3) revealed a very high reactivity for the thionolactone (rPOT-CF3 = 70) compared to isobornyl acrylate (rIBA = 0.25). acs.org This large difference in reactivity can lead to significant compositional drift during polymerization. acs.org The electron-withdrawing nature of the substituent on the comonomer can greatly enhance its reactivity in copolymerization with acrylate monomers. acs.org

The following table summarizes some reported reactivity ratios for copolymer systems involving isobornyl acrylate and its methacrylate analog:

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Method(s) | Reference |

| Acrylonitrile (AN) | Isobornyl Acrylate (IBA) | 0.708 | 0.631 | Fineman-Ross, Kelen-Tudos | asianpubs.org |

| N-Methyl Acrylamide (NMA) | Isobornyl Acrylate (IBA) | 0.67 | 0.81 | Fineman-Ross, Kelen-Tudos | asianpubs.org |

| β-Myrcene (My) | Isobornyl Methacrylate (IBOMA) | 2.16 | 0.07 | Fineman-Ross | rsc.org |

| β-Myrcene (My) | Isobornyl Methacrylate (IBOMA) | 1.90 | 0.02 | Kelen-Tudos | rsc.org |

| Isobornyl Methacrylate (IBMA) | 4-Methoxybenzyl Methacrylate (MBMA) | 0.88 | 0.63 | Kelen-Tudos, Fineman-Ross | jcsp.org.pk |

| N-Vinylpyrrolidone (NVP) | Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | COPOINT | mdpi.com |

| Isobornyl Methacrylate (I) | Acrylonitrile (A) | 1.63 | 0.61 | Kelen-Tudos | enpress-publisher.com |

| Isobornyl Methacrylate (I) | Acrylonitrile (A) | 1.58 | 0.60 | EVM | enpress-publisher.com |

| Tetrahydrofurfuryl Methacrylate | Isobornyl Methacrylate | Higher for THFMA | Lower for IBMA | Fineman-Ross, Kelen-Tudos, etc. | researchgate.net |

| Methacrylonitrile (B127562) (MAN) | Isobornyl Methacrylate (IBM) | - | - | Fineman-Ross, Kelen-Tudos | i-scholar.in |

Synthesis and Characterization of Isobornyl Acrylate Copolymers

The synthesis of copolymers containing isobornyl acrylate allows for the tailoring of material properties by combining the characteristics of the bulky, rigid isobornyl group with those of other monomers. Various copolymer architectures, including statistical, block, and graft copolymers, have been explored.

Statistical Copolymers: Compositional Homogeneity and Microstructure

Statistical copolymers of isobornyl acrylate are typically synthesized via free radical polymerization. asianpubs.orgresearchgate.netasianpubs.org The resulting copolymer composition and microstructure are highly dependent on the monomer reactivity ratios and the initial monomer feed composition.

In the case of the copolymerization of isobornyl acrylate with acrylonitrile, the reactivity ratios suggest the formation of random copolymers. asianpubs.org The composition of these copolymers can be determined using techniques like 1H NMR spectroscopy by analyzing the characteristic peaks of each monomer unit. asianpubs.org The study of the microstructure of these copolymers can extend to the determination of mean sequence lengths and the probability of forming various structural units. asianpubs.orgi-scholar.in

For the copolymerization of isobornyl acrylate with N-methyl acrylamide, the reactivity ratios also indicate the formation of random copolymers. researchgate.netasianpubs.org The molecular weights of these copolymers, as determined by gel permeation chromatography (GPC), have been observed to increase with an increasing content of the amide comonomer. researchgate.netasianpubs.org

The compositional homogeneity of statistical copolymers is a key factor influencing their properties. For systems with significantly different reactivity ratios, compositional drift can occur as the polymerization progresses, leading to a heterogeneous distribution of monomer units along the polymer chains. This was noted in the copolymerization of a trifluoromethyl-substituted thionolactone with isobornyl acrylate, where the high reactivity of the thionolactone hampers its use with acrylate derivatives due to this compositional drift. acs.org

Block Copolymers: Controlled Segment Synthesis and Phase Behavior

While less common for isobornyl acrylate itself in the provided context, the synthesis of block copolymers containing the structurally similar isobornyl methacrylate (IBMA) has been explored. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), are often employed for the synthesis of well-defined block copolymers.

For example, diblock and triblock copolymers of β-myrcene and isobornyl methacrylate have been synthesized using NMP. rsc.org This controlled process allows for the sequential addition of monomer blocks, leading to a defined block architecture. The resulting block copolymers can exhibit interesting phase behavior, which is dependent on the length and composition of the different blocks.

Graft Copolymers: Backbone Functionalization and Branching Architectures

Graft copolymers consist of a main polymer backbone with polymeric side chains grafted onto it. The synthesis of graft copolymers can be achieved by copolymerizing a macromonomer (a polymer chain with a polymerizable end group) with a comonomer.

While direct examples of isobornyl acrylate graft copolymers are not detailed in the provided search results, the principles of graft copolymer synthesis can be applied. For instance, a poly(methyl methacrylate) (PMMA) macromonomer can be copolymerized with n-butyl acrylate to form graft copolymers. uni-bayreuth.de This approach allows for the creation of branched architectures where the properties of the backbone and the grafted chains can be independently tailored. The reactivity of the macromonomer is a critical factor in achieving efficient grafting. uni-bayreuth.de

Terpolymerization and Multi-Component Polymer Systems Incorporating Isobornyl Acrylate

Isobornyl acrylate is a valuable monomer in the synthesis of multi-component polymer systems, where its bulky, high T\g\ structure is leveraged to impart specific properties like thermal stability and mechanical strength. Research has explored its incorporation into terpolymers and other complex copolymers through various polymerization techniques.

One notable example of a terpolymer is the Advantage™ Plus polymer, which consists of vinyl acetate (B1210297), mono-n-butyl maleate, and isobornyl acrylate. ashland.com This specific combination is utilized in cosmetic applications, particularly in anhydrous spray formulations, where it enhances performance by boosting SPF and improving water resistance. ashland.com

In the realm of biomedical materials, multi-block copolymers have been synthesized using atom transfer radical polymerization (ATRP). These systems feature soft blocks of poly(butyl acrylate) or poly(lauryl acrylate) and hard blocks composed of poly(isobornyl acrylate) alongside other monomers like poly(methyl methacrylate) or poly(styrene). acs.org These materials have been evaluated as matrices for the controlled release of drugs from coronary stents. acs.org

Graft polymerization has also been employed to create multi-component systems. Studies have demonstrated the radical-induced grafting of isobornyl acrylate onto a pre-existing polymer backbone, such as cis-polybutadiene, using an initiator like benzoyl peroxide. asianpubs.org This method allows for the modification of elastomers to incorporate the desirable properties of poly(isobornyl acrylate).

Furthermore, isobornyl acrylate has been included in hybrid waterborne polyurethane-acrylic systems and in emulsion copolymers with monomers like 2-octyl acrylate and acrylic acid. rsc.org These systems are of interest for developing materials such as bio-based coatings and pressure-sensitive adhesives. rsc.org

The following table summarizes various multi-component polymer systems that incorporate isobornyl acrylate, highlighting the constituent monomers and the resulting polymer type.

| Polymer System Type | Comonomer 1 | Comonomer 2 | Comonomer 3 / Backbone | Reference |

| Terpolymer | Vinyl acetate | Mono-n-butyl maleate | Isobornyl acrylate | ashland.com |

| Multi-block Copolymer | Poly(butyl acrylate) or Poly(lauryl acrylate) | Poly(methyl methacrylate) or Poly(styrene) | Poly(isobornyl acrylate) | acs.org |

| Graft Copolymer | Isobornyl acrylate | - | cis-Polybutadiene | asianpubs.org |

| Emulsion Copolymer | 2-Octyl acrylate | Acrylic acid | Isobornyl acrylate | rsc.org |

Computational and Theoretical Predictions of Copolymerization Behavior

Computational chemistry and theoretical models are increasingly vital tools for understanding and predicting the copolymerization behavior of monomers like isobornyl acrylate. These approaches provide insights into reaction kinetics, monomer reactivity ratios, and the electronic properties of the molecules involved, guiding the synthesis of polymers with desired microstructures.

Density Functional Theory (DFT) has been used to investigate the electronic properties and interactions of isobornyl acrylate monomers. mdpi.com For instance, a comprehensive DFT study analyzed the adsorption of various ions (Cl⁻, Na⁺, and Mg²⁺) on isobornyl acrylate monomers, elucidating ion-specific interactions through the analysis of adsorption energies and electrostatic potential maps. mdpi.com Such studies are crucial for designing functional materials for applications in marine environments or as specialized coatings. mdpi.com

Theoretical models are also employed to determine monomer reactivity ratios, which are critical parameters for predicting copolymer composition. While experimental determination is common, computational methods offer a predictive advantage. For the copolymerization of isobornyl acrylate (IBA) with styrene (B11656) (S), the reactivity ratios were determined using the non-linear error-in-variable method (EVM), yielding values of r\textsubscript{IBA} = 0.42 and r\textsubscript{S} = 0.47. researchgate.net Similarly, for the copolymerization of isobornyl acrylate with methyl methacrylate (MMA), reactivity ratios were determined to be r\textsubscript{IBA}=0.52 and r\textsubscript{MMA}=1.31 using the EVM method. researchgate.net

For the related monomer, isobornyl methacrylate (IBMA), the computer program COPOINT was used to estimate reactivity ratios in its copolymerization with N-vinylpyrrolidone (NVP). mdpi.com This highlights the use of specialized software to model and predict copolymerization outcomes based on different kinetic models, such as the terminal and penultimate models. mdpi.com Quantum mechanical (QM) approaches are generally becoming more accurate for determining reactivity ratios, offering satisfactory results that align well with experimental findings. mdpi.com

The table below presents reactivity ratios for isobornyl acrylate and its methacrylate counterpart with various comonomers, as determined by theoretical and computational-assisted methods.

| Monomer 1 (M1) | Monomer 2 (M2) | r₁ | r₂ | Method | Reference |

| Isobornyl acrylate | Styrene | 0.42 | 0.47 | Error-in-Variable Method (EVM) | researchgate.net |

| Isobornyl acrylate | Methyl methacrylate | 0.52 | 1.31 | Error-in-Variable Method (EVM) | researchgate.net |

| N-vinylpyrrolidone | Isobornyl methacrylate | 0.292 | 2.673 | COPOINT (Terminal Model) | mdpi.com |

| Isobornyl methacrylate | Acrylonitrile | 1.58 | 0.60 | Error-in-Variable Method (EVM) | enpress-publisher.com |

These computational and theoretical investigations are essential for advancing polymer design, enabling the prediction of copolymer properties and reducing the need for extensive empirical experimentation. mdpi.com

Polymer Architecture and Morphological Control Via Isobornyl Acrylate

Impact of Isobornyl Acrylate (B77674) on Polymer Chain Conformation and Rigidity

The defining feature of isobornyl acrylate is its rigid, bicyclic pendant group. This structure imparts significant steric hindrance, which directly impacts the conformation and rigidity of the polymer chain.

The large size of the isobornyl group also influences the distance between polymer main chains. In photoresist polymers, for example, monomers with large functional groups like IBOA increase the spacing between polymer chains compared to those with smaller groups like cyclohexyl methacrylate (B99206) (CHMA). researchgate.netmdpi.com This increased inter-chain distance can have implications for properties such as solvent penetration and swelling. researchgate.netmdpi.com

The table below summarizes the effect of IBOA content on the glass transition temperature (Tg) of tung oil-based acrylated-alkyd resin films.

Network Formation and Crosslinking Density in Isobornyl Acrylate-Based Systems

Isobornyl acrylate is a monofunctional monomer, meaning it has one reactive acrylate group per molecule. atamanchemicals.comkowachemical.com This characteristic plays a crucial role in network formation and the control of crosslinking density in polymer systems.

In UV-curable systems, IBOA is often used as a reactive diluent. Its monofunctionality minimizes the degree of crosslinking, which can be advantageous in applications requiring a balance of hardness, flexibility, and impact resistance. atamanchemicals.comkowachemical.com When copolymerized with multifunctional monomers, such as diacrylates or triacrylates, the concentration of IBOA can be used to tune the crosslinking density of the resulting network. emerald.com

For example, in UV-curable polyurethane acrylate (PUA) systems, replacing a difunctional reactive diluent like triethyleneglycol divinyl ether (DVE-3) with monofunctional IBOA leads to a decrease in the crosslinking density (υe). mdpi.com Similarly, in formulations with suberic acid-derived urethane (B1682113) acrylate, those containing IBOA exhibit lower gel content and consequently lower crosslinking density compared to formulations with the difunctional hexanediol (B3050542) diacrylate (HDDA). emerald.com

However, the relationship between IBOA content and material properties is not solely dependent on crosslinking density. The inherent rigidity of the isobornyl group can compensate for a lower crosslinking density. mdpi.com In some systems, increasing the IBOA content can lead to a stiffer material with a higher Tg, even as the crosslinking density decreases. mdpi.com This indicates that the stiffening effect from the IBOA chemical structure can be the dominant factor. mdpi.com

The table below illustrates the effect of replacing a difunctional reactive diluent (DVE-3) with monofunctional IBOA on the crosslinking density of UV-cured polyurethane acrylates.

Microphase Separation and Domain Formation in Block Copolymers with Isobornyl Acrylate Segments

The distinct properties of poly(isobornyl acrylate) (PIBA) make it a valuable component in block copolymers, where it can drive microphase separation and the formation of well-defined domains. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently bonded together. Due to the chemical incompatibility of the different blocks, they tend to self-assemble into ordered nanostructures, a phenomenon known as microphase separation. google.comd-nb.info

For instance, in BAB-type triblock copolymers where 'A' is the hard PIBA block and 'B' is a soft block, the presence of two separate glass transition temperatures confirms microphase separation. rsc.org Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) can be used to visualize and characterize these phase-separated morphologies, revealing the inter-domain distances. rsc.org

This ability to form microphase-separated structures is also exploited in applications like pressure-sensitive adhesives, where block copolymers containing a PIBA segment show superior adhesion properties compared to random copolymers or polymer blends. nih.gov The microphase separation is key to achieving these enhanced properties. nih.gov Furthermore, polymerization-induced microphase separation (PIMS) using IBOA has been demonstrated for creating nanoporous polymer films. nih.govacs.org In this process, a block copolymer precursor, such as PLA-b-PIBA, is formed, which then undergoes microphase separation. nih.govacs.org

The table below presents data on the inter-domain distance in BAB-type triblock copolymers with varying molecular masses of the PIBA block.

Surface Morphology and Interfacial Phenomena in Isobornyl Acrylate-Derived Materials

The chemical nature of isobornyl acrylate also influences the surface properties and interfacial behavior of materials derived from it. The bulky, nonpolar bicyclic group can affect surface energy, hydrophobicity, and interactions at interfaces.

The diffusion of monomers into and out of IBOA-containing polymer networks is another important interfacial phenomenon. For example, the diffusion of liquid IBOA into photopolymerized urethane acrylate films is highly dependent on the curing conditions. researchgate.net Films cured in an oxygen-free environment exhibit Fickian diffusion, while those cured in air show anomalous diffusion behavior with a lag time. researchgate.net This difference is attributed to surface oxidation during curing in air, which creates a temporary barrier that retards monomer diffusion. researchgate.net

In the context of fatigue fracture at interfaces, a model PSA with a viscoelastic surface of poly(butyl acrylate-co-isobornyl acrylate) has been used to study the cyclic propagation of interfacial cracks. arxiv.org The properties of this IBOA-containing surface layer are critical to understanding the noncovalent bond rupture at the interface between the adhesive and the adherend. arxiv.org

The table below shows the effect of 2-hydroxyethyl acrylate (HEA) content on the surface contact angle of acrylic PSA films also containing isobornyl acrylate.

Advanced Analytical and Spectroscopic Characterization of Isobornyl Acrylate Based Polymers

Spectroscopic Methodologies for Polymer Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of polymers, offering non-destructive methods to probe molecular architecture, stereochemistry, and chemical functionalities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed microstructural analysis of poly(isobornyl acrylate) (PiBA) and its copolymers. One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for complete spectral assignments and the determination of stereoregularity. researchgate.netresearchgate.netresearchgate.net

Research has shown that the carbon signals of the methyl, methylene, methine, quaternary, and carbonyl groups in PiBA are sensitive to various configurational sequences. researchgate.netresearchgate.net For instance, in poly(isobornyl acrylate) prepared by atom transfer radical polymerization (ATRP), the methine carbon resonance can be resolved to the triad (B1167595) level (mm, mr, rr) and the β-methylene carbon resonances to the diad level (m, r). researchgate.netresearchgate.net The application of 2D HMBC spectra allows for the complete resolution and assignment of complex signals, such as the quaternary carbon. researchgate.netresearchgate.net

Studies have determined the stereoregularity of PiBA to be primarily atactic, or random. researchgate.netresearchgate.net One specific analysis reported a triad content of 20% isotactic (mm), 53% heterotactic (mr), and 27% syndiotactic (rr). researchgate.netresearchgate.net In copolymers, such as those with styrene (B11656) or methyl acrylate (B77674), NMR is used to calculate the copolymer composition and determine monomer reactivity ratios. researchgate.netdu.ac.in For isobornyl acrylate/styrene copolymers, 2D NMR has been used to assign the quaternary carbon of styrene and the carbonyl carbon of isobornyl acrylate to the triad level of compositional sequences. researchgate.net

Table 1: Configurational Assignments of Poly(isobornyl acrylate) using 13C NMR

| Carbon Type | Configurational Sequence Level | Observed Chemical Shift (ppm) Range | Finding |

|---|---|---|---|

| Methine (Backbone) | Triad (mm, mr, rr) | 40.5 - 42.5 | Sensitive to triad sequences, allowing for quantification of tacticity. rsc.org |

| β-Methylene (Backbone) | Diad (m, r) | Not specified | Resolved to diad level, indicating sensitivity to adjacent monomer orientation. researchgate.netresearchgate.net |

| Quaternary (Isobornyl) | Not specified | Not specified | Fully resolved with the aid of HMBC spectra. researchgate.netresearchgate.net |

| Carbonyl | Triad | Not specified | Sensitive to triad compositional sequences in copolymers. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are fundamental techniques for confirming the chemical structure of isobornyl acrylate-based polymers by identifying their constituent functional groups. thermofisher.cn Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is commonly used to analyze the conversion of the acrylate monomer to the polymer by monitoring the disappearance of the C=C double bond peak, typically found around 810 cm⁻¹ and 1640 cm⁻¹. rsc.orgmdpi.comrsc.org

The resulting polymer spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other characteristic peaks confirm the presence of the bulky isobornyl side group. researchgate.netaeeisp.com In composite systems, such as waterborne polyurethane modified with isobornyl acrylate, FTIR is used to verify the structure of the final composite material. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze chromophores within the polymer system, which can be introduced intentionally or may be part of the polymerization mechanism. A key application is in photopolymerization, where UV-Vis is used to characterize the optical properties of the photocatalysts or photoinitiators that absorb light to initiate the polymerization of isobornyl acrylate. utexas.edu

For example, the absorption profiles and molar extinction coefficients of various BODIPY-based photocatalysts, which operate under visible or near-infrared light, have been determined using UV-Vis spectroscopy. utexas.edu This analysis is critical for matching the light source to the catalyst's absorption spectrum to achieve efficient polymerization. utexas.edu

Another advanced application involves end-labeling a polymer chain with a chromophore, such as a fluorene (B118485) group. researchgate.net By measuring the absorbance of a polymer solution of known mass concentration, the molar concentration of the chromophore can be determined using the Beer-Lambert law. Since each polymer chain has one chromophore label, this molarity corresponds to the molarity of the polymer chains, allowing for the calculation of the number-average molecular weight (Mₙ). researchgate.net This method offers an alternative to chromatographic techniques for molecular weight determination.

Chromatographic Techniques for Polymer Molecular Weight and Distribution

Chromatographic methods are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical, rheological, and thermal properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of isobornyl acrylate-based polymers. gimitec.com The method separates polymer molecules based on their hydrodynamic volume in solution. The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. gimitec.commdpi.com Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later.

The output from GPC/SEC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. mdpi.com For poly(isobornyl methacrylate) synthesized via free-radical polymerization, GPC has been used to determine Mₙ values ranging from 26,000 to over 283,000 g/mol . mdpi.com Similarly, for poly(isobornyl acrylate) prepared via ATRP, GPC analysis confirmed the controlled nature of the polymerization. researchgate.net

Table 2: Example Molecular Weight Data for Isobornyl Acrylate/Methacrylate (B99206) Polymers from GPC/SEC

| Polymer System | Polymerization Method | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Source |

|---|---|---|---|---|---|

| Poly(isobornyl methacrylate) | RAFT Polymerization | 40,000 (Target) | - | <1.3 | mdpi.com |

| Poly(isobornyl methacrylate) | Free-Radical Polymerization | 283,000 | - | 1.89 | mdpi.com |

| Poly(isobornyl acrylate) | ATRP | 23,000 | 40,700 | 1.77 | researchgate.net |

| Star-shaped Poly(isobornyl acrylate) | ATRP | - | - | Low (<1.3) | ugent.be |

Field Flow Fractionation (FFF)

Field Flow Fractionation (FFF) is an advanced separation technique that serves as a powerful alternative to GPC/SEC, particularly for high molecular weight, branched, or aggregated polymers that can be challenging to analyze by column chromatography. postnova.comazom.com FFF techniques separate molecules in a thin, empty channel under the influence of a perpendicular field, avoiding the shear degradation and surface interactions that can occur in packed GPC columns. azom.commdpi.com

Different FFF sub-techniques exist, including Asymmetrical Flow FFF (AF4) and Thermal FFF (ThFFF). postnova.comazom.com AF4, often coupled with Multi-Angle Light Scattering (MALS), is a powerful tool for characterizing the molecular weight and size of very large polymers and self-assembled structures like polyion complexes. postnova.comnih.gov ThFFF can separate polymers based on both their size and chemical composition in a single analysis. azom.com While direct applications on isobornyl acrylate homopolymers are not widely reported, the principles of FFF make it highly suitable for characterizing complex architectures involving PiBA, such as star polymers, block copolymers, or polymer self-assemblies, where GPC/SEC may have limitations. ugent.bewyatt.com

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the thermal transitions and stability of polymers derived from isobornyl acrylate.

Differential Scanning Calorimetry (DSC) is a key technique for determining the glass transition temperature (Tg) of isobornyl acrylate polymers. The bulky, bicyclic structure of the isobornyl group imparts a high Tg to the resulting polymers. atamanchemicals.com For instance, poly(isobornyl acrylate) (PIBA) exhibits a Tg of approximately 113°C. psu.edu Copolymers incorporating isobornyl acrylate demonstrate tunable Tg values depending on the comonomer and its concentration. For example, copolymers of isobornyl acrylate (IBOA) and 2-ethylhexyl acrylate (2-EHA) show a single glass transition temperature that can be adjusted over a wide range, from 208 K to 321 K, by varying the monomer composition. researchgate.net Similarly, copolymers of IBOA and n-butyl acrylate also exhibit single and distinct glass transition temperatures, indicating the absence of phase separation. researchgate.net

The Tg of isobornyl acrylate-based polymers can also be influenced by the polymer architecture. Crosslinked systems generally show a higher Tg compared to their linear counterparts due to restricted chain mobility. researchgate.net For example, in photocurable polyacrylate-based high internal phase emulsions (polyHIPEs), the Tg can range from 2 to 83°C depending on the specific acrylate formulation. nih.govmdpi.com

DSC is performed by heating the polymer sample at a controlled rate, typically 5°C/min or 10°C/min, under an inert atmosphere like nitrogen. psu.eduemerald.com The glass transition is observed as a step change in the heat flow curve. psu.edu

Table 1: Glass Transition Temperatures (Tg) of Isobornyl Acrylate and its Copolymers

| Polymer/Copolymer System | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(isobornyl acrylate) (PIBA) | 113°C | psu.edu |

| Poly(isobornyl methacrylate) (PIBMA) | 198°C | jcsp.org.pk |

| Poly(IBOA-co-2-EHA) | 208 K to 321 K | researchgate.net |

| Poly(IBOA-co-n-butyl acrylate) | -9°C to 42°C | researchgate.net |

| Poly(IBOA-co-isobutyl acrylate) | Tunable based on composition | researchgate.netresearchgate.net |

| Acrylate-based polyHIPE (T-I formulation) | 85°C | mdpi.com |

| Acrylate-based polyHIPE (T-E formulation) | 2°C | mdpi.com |

| Curable elastomer with isobornyl acrylate | 88°C | epo.org |

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) is employed to investigate the thermal stability and degradation mechanisms of isobornyl acrylate-based polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Poly(isobornyl acrylate) (PIBA) and its copolymers often exhibit multi-step degradation processes. For PIBA, a major degradation pathway involves a γ-hydrogen transfer from the isobornyl ring to the carbonyl group, leading to the evolution of isobornylene and the formation of poly(acrylic acid). researchgate.netmetu.edu.tr Subsequent intermolecular transesterification reactions can lead to the evolution of water, and further decomposition can produce carbon dioxide and carbon monoxide, resulting in crosslinked structures with higher thermal stability. researchgate.netmetu.edu.tr

In copolymers, the degradation behavior is influenced by the constituent monomers. For instance, copolymers of isobornyl acrylate and 2-ethylhexyl acrylate show degradation of the isobornylene group at lower temperatures, followed by the degradation of the carbon backbone at higher temperatures. nih.gov Increasing the isobornyl acrylate content generally leads to higher thermal stability. nih.gov Blends of poly(IBA) with poly(vinyl chloride) (PVC) also show a two-stage decomposition. psu.edu

TGA is typically conducted by heating the sample from ambient temperature to several hundred degrees Celsius at a constant heating rate, such as 10°C/min or 20°C/min, under a nitrogen atmosphere. psu.eduemerald.com

Table 2: Thermal Degradation Data for Isobornyl Acrylate-Based Polymers from TGA

| Polymer System | Decomposition Stages | Onset Decomposition Temperature | Key Degradation Products | Reference |

|---|---|---|---|---|

| Poly(isobornyl acrylate) (PIBA) | Two stages | ~255°C | Isobornylene, camphene (B42988), nortricyclic species | psu.eduresearchgate.net |

| Poly(isobornyl methacrylate) (PIBMA) | Single stage | - | - | jcsp.org.pk |

| Poly(IBOA-co-2-EHA) | Multiple stages | - | Isobornylene, carbon backbone fragments | nih.gov |

| PIBA/PVC Blend | Two stages | ~245°C | - | psu.edu |

This table is interactive. Click on the headers to sort the data.

Microscopic and Imaging Techniques for Polymer Morphology

Microscopy techniques are essential for visualizing the surface and bulk morphology of isobornyl acrylate-based polymers at the micro- and nanoscale.

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the polymer surface. It is used to characterize surface morphology, roughness, and phase separation in isobornyl acrylate-based polymer films. rsc.orgrsc.org

In studies of tung oil-based acrylated-alkyd resins modified with isobornyl acrylate, AFM revealed that the incorporation of IBOA led to microphase separation, with the appearance of small, globular-shaped protrusions. rsc.org As the IBOA content increased, these nanoparticles aggregated, leading to a rougher surface. rsc.org For instance, the surface roughness increased from 1.02 nm to 5.26 nm as the IBOA content increased to 30 wt%. rsc.org

AFM has also been used to study the thin-film morphology of block copolymers containing poly(isobornyl acrylate). For poly(isobornyl acrylate)-b-poly(1-ethoxyethyl acrylate) block copolymers, AFM showed strongly phase-separated cylindrical features after thermal treatment. rsc.org In another study, the coated surfaces of glycopolymers containing isobornyl acrylate were found to be relatively flat and smooth as confirmed by AFM. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for examining the bulk morphology of isobornyl acrylate-based polymers.

SEM is frequently used to observe the morphology of polymer composites and porous structures. For example, in poly(isobornyl methacrylate)/graphite (B72142) composites, SEM images showed a uniform dispersion of graphite particles within the polymer matrix. dergi-fytronix.com In the case of polyacrylate-based polyHIPEs, SEM analysis revealed a characteristic morphology with voids and interconnecting windows. nih.govmdpi.comrsc.org SEM has also been used to observe the polymer network morphology in polymer-dispersed liquid crystal (PDLC) films after the liquid crystals have been removed. acs.org Additionally, SEM images of the cross-section of a blend of poly(isobornyl acrylate) and a plasticizer revealed a porous structure at lower temperatures, indicating phase separation. rsc.org

TEM can provide even higher resolution images of the internal structure of polymers. It has been used to characterize the diverse morphologies (spheres, worms, and vesicles) of poly(hydroxyethyl acrylate)-poly(isobornyl acrylate) diblock copolymer nano-objects prepared by polymerization-induced self-assembly (PISA). rsc.org TEM has also been used to characterize the core-shell structure of waterborne polyurethane modified by isobornyl acrylate. researchgate.net In some cases, TEM can be used to confirm the absence of phase separation, indicating a single, continuous phase. google.com

Rheological Characterization of Isobornyl Acrylate-Derived Polymer Melts and Solutions

The study of the rheological properties of isobornyl acrylate-derived polymers provides information on their flow behavior and viscoelastic characteristics, which are crucial for processing and application.

The viscosity of isobornyl acrylate-based resins is an important parameter, particularly in applications like 3D printing. For instance, highly loaded zirconia slurries for stereolithography using isobornyl acrylate with a crosslinker showed a viscosity of 1.6 Pa·s at a shear rate of 30 s⁻¹. mdpi.com The viscosity of suspensions containing isobornyl acrylate and zirconia particles was found to be among the lowest compared to other acrylic monomers, exhibiting shear-thinning behavior. mdpi.com

The rheological properties of copolymers are also of interest. Solutions of statistical and block copolymers can exhibit different rheological behaviors. researchgate.net The viscoelastic properties of poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) triblock copolymers have been studied, showing that the order-disorder transition temperature is significantly higher than that of analogous styrene-isoprene-styrene copolymers. umons.ac.be

Rheological measurements are often conducted using a rheometer with geometries such as cone and plate, and the shear rate can be varied to study the viscosity profile. emerald.commdpi.com

Theoretical and Computational Studies of Isobornyl Acrylate Systems

Molecular Dynamics (MD) Simulations of Isobornyl Acrylate (B77674) Polymerization and Polymer Chain Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of isobornyl acrylate, MD simulations have been employed to model the polymer and its composites, providing insights into chain dynamics and material properties.

MD simulations have been used to create representative volume elements (RVE) of poly(isobornyl acrylate) with an amorphous molecular structure. medcraveonline.comresearchgate.net In one study, a neat polymer model was constructed using 292 monomer units in a periodic box, with the DREIDING force field used to define the bond, angle, and dihedral parameters. medcraveonline.comresearchgate.net These simulations aim to achieve a fully relaxed, stress-free state for the atomistic model, which serves as a basis for further property predictions. medcraveonline.comresearchgate.net